molecular formula C16H13ClN2O4S B3014670 N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide CAS No. 1260904-36-6

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide

Cat. No.: B3014670
CAS No.: 1260904-36-6
M. Wt: 364.8
InChI Key: SEZZYBBDPNADBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a synthetic compound featuring a benzothiazole core modified with a sulfone (1,1-dioxido) and oxo group at position 2. The acetamide moiety is substituted with a 3-chlorophenyl group and a methyl group on the nitrogen. This structure combines electron-withdrawing (chlorine, sulfone) and lipophilic (methyl, phenyl) elements, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-18(12-6-4-5-11(17)9-12)15(20)10-19-16(21)13-7-2-3-8-14(13)24(19,22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZZYBBDPNADBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a benzothiazole backbone with a chlorophenyl substituent and an acetamide functional group. Its molecular formula is C13H10ClN2O3SC_{13}H_{10}ClN_{2}O_{3}S with a molecular weight of approximately 292.73 g/mol. The structure allows for various interactions with biological targets, enhancing its pharmacological potential.

Synthesis

The synthesis of this compound involves several multi-step organic reactions. Common reagents include dichloromethane or acetonitrile as solvents and triethylamine or pyridine as catalysts. The reactions are typically conducted under reflux conditions to ensure complete conversion of reactants into the desired product.

Research indicates that compounds containing benzothiazole moieties exhibit significant interactions with protein targets due to their ability to form hydrogen bonds and π-stacking interactions. Specifically, this compound may inhibit certain enzymes or receptors, disrupting essential cellular processes involved in microbial growth and cancer cell proliferation .

Enzyme Inhibition Studies

A notable study examined the inhibition of human mast cell tryptase by related benzothiazole derivatives. For instance, a compound with a similar structure demonstrated an IC50 value of 0.85 µM against tryptase, indicating potent inhibitory activity. Further modifications resulted in derivatives with enhanced potency (IC50 values as low as 0.064 µM) and selectivity towards tryptase over other serine proteases .

Case Studies

  • Anti-inflammatory Activity : In a delayed-type hypersensitivity (DTH) mouse model, a derivative similar to this compound showed a 69% reduction in edema compared to control animals when administered as a 5% solution .
  • Cancer Research : A study focusing on the cytotoxic effects of benzothiazole derivatives revealed that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy .

Data Summary

Property Value
Molecular FormulaC13H10ClN2O3SC_{13}H_{10}ClN_{2}O_{3}S
Molecular Weight292.73 g/mol
IC50 against Human Mast Cell Tryptase0.064 µM
Anti-inflammatory Effect (DTH Model)69% edema reduction

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The aryl group attached to the acetamide nitrogen significantly influences the compound’s electronic and steric properties. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Features/Activity Reference
N-(3-Chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide 3-Cl C₁₆H₁₄ClN₂O₄S 365.81 g/mol Balanced EWG/lipophilic profile -
N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 2-C₂H₅ C₁₇H₁₇N₂O₄S 357.39 g/mol Increased lipophilicity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 4-Cl, 3-CF₃ C₁₆H₁₀ClF₃N₂O₄S 418.77 g/mol Enhanced EWG effects; potential bioactivity
N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 3-Br C₁₅H₁₀BrN₂O₄S 410.22 g/mol Larger halogen; steric effects
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide 4-OH C₁₅H₁₂N₂O₅S 332.33 g/mol Improved solubility via H-bonding

Key Observations :

  • Lipophilic groups : Ethyl (2-C₂H₅) and isopropyl substituents (e.g., in ) increase membrane permeability but may reduce aqueous solubility .
  • Hydroxyl group (4-OH) : Introduces hydrogen-bonding capacity, favoring solubility but possibly limiting blood-brain barrier penetration .

Modifications on the Acetamide Nitrogen

The N-methyl group in the target compound contrasts with other nitrogen substitutions:

Compound Name N-Substituent Molecular Formula Molecular Weight Impact Reference
N-Cyclohexyl-N-methyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Cyclohexyl, methyl C₁₈H₂₁N₂O₄S 377.44 g/mol Increased steric bulk; conformational rigidity
N-(2-Isopropylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 2-Isopropylphenyl C₁₈H₁₈N₂O₄S 358.41 g/mol Enhanced lipophilicity

Key Observations :

  • N-Cyclohexyl : Introduces rigidity, which may stabilize specific conformations but limit adaptability to dynamic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.